molecular formula C14H9ClN4O6 B3841925 N'-[(4-chloro-3-nitrobenzoyl)oxy]-3-nitrobenzenecarboximidamide

N'-[(4-chloro-3-nitrobenzoyl)oxy]-3-nitrobenzenecarboximidamide

Cat. No. B3841925
M. Wt: 364.70 g/mol
InChI Key: VEBLWVAHNMDSJP-UHFFFAOYSA-N
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Description

N'-[(4-chloro-3-nitrobenzoyl)oxy]-3-nitrobenzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N'-[(4-chloro-3-nitrobenzoyl)oxy]-3-nitrobenzenecarboximidamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and microbial infections. In biochemistry, it has been used as a probe to study the binding interactions of proteins and DNA. In materials science, this compound has been used as a building block for the synthesis of various functional materials such as fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of N'-[(4-chloro-3-nitrobenzoyl)oxy]-3-nitrobenzenecarboximidamide is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific target molecules such as enzymes, receptors, and DNA. The binding of this compound to its target molecules may lead to the inhibition of enzymatic activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes such as proteases and kinases, modulate the signaling of certain receptors such as G protein-coupled receptors (GPCRs), and interfere with DNA replication and transcription. In vivo studies have shown that this compound can exhibit anti-inflammatory, antimicrobial, and anticancer activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-[(4-chloro-3-nitrobenzoyl)oxy]-3-nitrobenzenecarboximidamide in lab experiments is its high potency and selectivity towards specific target molecules. This compound can be used at low concentrations to achieve significant biological effects. Another advantage is its versatility in terms of applications in various fields such as medicinal chemistry, biochemistry, and materials science. However, one of the limitations of using this compound is its potential toxicity and side effects. Therefore, careful consideration should be given to the dosage and administration of this compound in lab experiments.

Future Directions

There are several future directions for the research and development of N'-[(4-chloro-3-nitrobenzoyl)oxy]-3-nitrobenzenecarboximidamide. One direction is to explore its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and microbial infections. Another direction is to investigate its potential as a probe for studying the binding interactions of proteins and DNA. Additionally, the synthesis of novel derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties is another direction for future research.

properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 4-chloro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4O6/c15-11-5-4-9(7-12(11)19(23)24)14(20)25-17-13(16)8-2-1-3-10(6-8)18(21)22/h1-7H,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBLWVAHNMDSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NOC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/OC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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